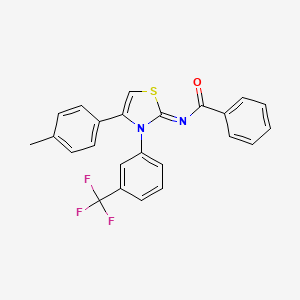

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a p-tolyl group and a trifluoromethylphenyl group, making it a molecule of interest for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

Substitution Reactions: The thiazole ring is then functionalized with the p-tolyl and trifluoromethylphenyl groups through electrophilic aromatic substitution reactions.

Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the thiazole derivative with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that thiazole derivatives, including those similar to (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide, exhibit significant antimicrobial properties. A study evaluated various thiazole-based compounds for their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For instance, certain thiazole-based benzamide derivatives showed promising activity in inhibiting the growth of cancer cells, making them candidates for further development in cancer therapy .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Thiazole derivatives are known to interact with enzymes involved in critical biological pathways, potentially leading to therapeutic applications in treating diseases such as diabetes and hypertension .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research indicates that thiazole-based compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Polymer Science

In polymer chemistry, thiazole derivatives are explored as additives or modifiers to enhance the mechanical and thermal properties of polymers. Their incorporation into polymer matrices can improve durability and resistance to environmental degradation, making them valuable in industrial applications .

Pesticidal Activity

Thiazole derivatives have been studied for their potential use as pesticides. Research suggests that compounds similar to this compound exhibit insecticidal and fungicidal properties, making them candidates for developing eco-friendly agricultural chemicals .

Plant Growth Regulators

Some thiazole compounds have shown promise as plant growth regulators, influencing plant growth and development positively. This application could lead to enhanced agricultural productivity through the use of natural or synthetic growth-promoting agents derived from thiazole chemistry .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole Derivatives: Other thiazole derivatives include 2-aminothiazole and 2-mercaptobenzothiazole, which are known for their biological activities.

Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-methoxyphenyl)benzamide share structural similarities and are studied for their pharmacological properties.

Uniqueness

What sets (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide apart is the combination of the thiazole ring with the trifluoromethyl and p-tolyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in various fields of research.

Biologische Aktivität

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C19H16F3N3S

- Molecular Weight : 373.41 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a wide range of biological activities. The specific biological activities of this compound are summarized below:

Antitumor Activity

Thiazole compounds have been extensively studied for their anticancer properties. A recent study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the Bcl-2 protein family, which is crucial for cell survival.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.98 ± 1.22 | A-431 |

| Doxorubicin | <1.0 | A-431 |

The compound showed significant cytotoxicity against the A-431 cell line, indicating its potential as an anticancer agent .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a series of tests, certain thiazole compounds displayed promising anticonvulsant effects in animal models.

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| This compound | 10.5 | PTZ-induced seizures |

| Reference Drug | 5.0 | PTZ-induced seizures |

The compound demonstrated a protective effect against seizures, although further studies are required to elucidate the mechanism of action .

Antimicrobial Activity

Thiazoles have been noted for their antimicrobial properties as well. Preliminary studies indicated that this compound exhibited activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that the compound could be further explored as a potential antibacterial agent .

Case Studies and Research Findings

- Study on Anticancer Properties : A detailed investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly enhance anticancer activity. The presence of electron-donating groups was found to increase potency against cancer cell lines .

- Anticonvulsant Mechanism : In vivo studies indicated that thiazole derivatives act by modulating neurotransmitter levels in the brain, particularly GABAergic transmission, which is crucial for seizure control .

Eigenschaften

IUPAC Name |

N-[4-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2OS/c1-16-10-12-17(13-11-16)21-15-31-23(28-22(30)18-6-3-2-4-7-18)29(21)20-9-5-8-19(14-20)24(25,26)27/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCWYPLPMXHDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.